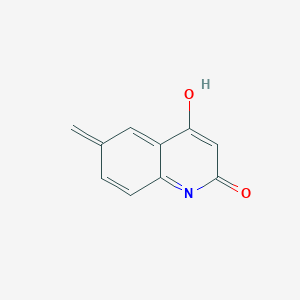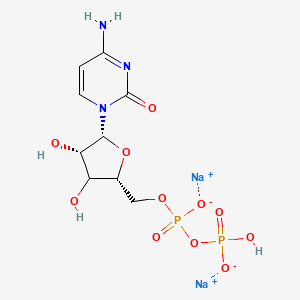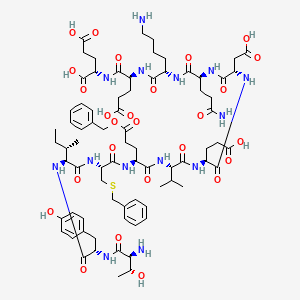
TYIC(bzl)E(bzl)VEDQKEE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is a selective inhibitor of HIV-1. This compound inhibits viral infection and cell fusion by blocking the interaction between HIV-1 and CD4 molecules. It can completely inhibit fusion formation at a concentration of 25 μM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) involves the incorporation of benzyl-protected cysteine and glutamic acid into the peptide sequence. The peptide sequence is Thr-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu . The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods: Industrial production of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) primarily undergoes substitution reactions due to the presence of benzyl-protected cysteine and glutamic acid residues. These reactions are essential for the deprotection and activation of the peptide.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) include trifluoroacetic acid (TFA) for deprotection, and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation .
Major Products Formed: The major product formed from these reactions is the fully synthesized and purified [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) peptide, which is then used for further research and applications .
Wissenschaftliche Forschungsanwendungen
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a selective inhibitor of HIV-1, making it valuable in studies related to viral infection and cell fusion inhibition . Additionally, it is used in the development of antiviral therapies and in the study of HIV-1 interactions with CD4 molecules .
Wirkmechanismus
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) exerts its effects by blocking the interaction between HIV-1 and CD4 molecules. This inhibition prevents the virus from infecting host cells and forming cell fusions. The molecular targets involved in this mechanism are the HIV-1 envelope glycoproteins and the CD4 receptors on host cells .
Vergleich Mit ähnlichen Verbindungen
[(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) is unique in its selective inhibition of HIV-1. Similar compounds include other HIV-1 inhibitors that target different stages of the viral life cycle. For example, compounds like enfuvirtide (T-20) inhibit the fusion of HIV-1 with host cells but through different mechanisms . The uniqueness of [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) lies in its specific interaction with CD4 molecules, making it a valuable tool in HIV-1 research and therapy development .
Eigenschaften
Molekularformel |
C76H108N14O26S |
|---|---|
Molekulargewicht |
1665.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
InChI-Schlüssel |
XGNNAUIPMWXVKP-MVPQINCLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


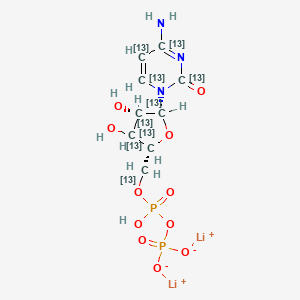
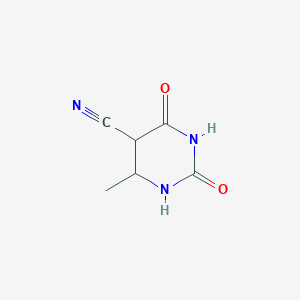
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)
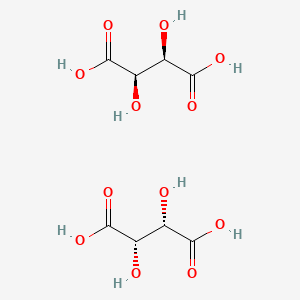
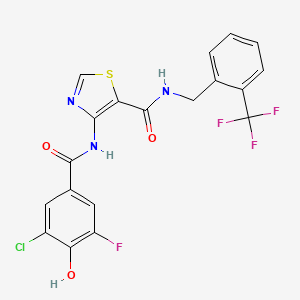


![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

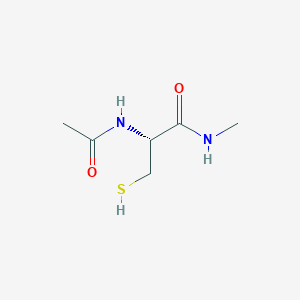
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
